molecular formula C17H20N2O2 B2434878 N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 2130483-71-3

N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2434878
CAS No.: 2130483-71-3
M. Wt: 284.359
InChI Key: DRKBWZXMMZGASQ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group and a tetrahydronaphthalene core. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyanocyclopentyl intermediate, which is then coupled with a naphthalene derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanocyclopentyl derivatives and tetrahydronaphthalene-based molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-11-17(7-3-4-8-17)19-16(21)14-9-12-5-1-2-6-13(12)10-15(14)20/h9-10,20H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKBWZXMMZGASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)NC3(CCCC3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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